2',4'-Difluoro-biphenyl-4-sulfonyl chloride

Drug Discovery Medicinal Chemistry Physicochemical Properties

2',4'-Difluoro-biphenyl-4-sulfonyl chloride (CAS 942475-01-6) is a sulfonyl chloride derivative of biphenyl, distinguished by the presence of two fluorine atoms at the 2' and 4' positions of the terminal phenyl ring. This compound is a versatile electrophilic building block used primarily in the synthesis of sulfonamide-containing pharmaceuticals, agrochemicals, and advanced materials.

Molecular Formula C12H7ClF2O2S
Molecular Weight 288.70 g/mol
CAS No. 942475-01-6
Cat. No. B3416821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',4'-Difluoro-biphenyl-4-sulfonyl chloride
CAS942475-01-6
Molecular FormulaC12H7ClF2O2S
Molecular Weight288.70 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C=C(C=C2)F)F)S(=O)(=O)Cl
InChIInChI=1S/C12H7ClF2O2S/c13-18(16,17)10-4-1-8(2-5-10)11-6-3-9(14)7-12(11)15/h1-7H
InChIKeyIBWWHZAZRIKQSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2',4'-Difluoro-biphenyl-4-sulfonyl chloride (CAS 942475-01-6): A Strategic Difluorinated Sulfonyl Chloride Building Block for Pharmaceutical R&D and Precision Synthesis


2',4'-Difluoro-biphenyl-4-sulfonyl chloride (CAS 942475-01-6) is a sulfonyl chloride derivative of biphenyl, distinguished by the presence of two fluorine atoms at the 2' and 4' positions of the terminal phenyl ring. This compound is a versatile electrophilic building block used primarily in the synthesis of sulfonamide-containing pharmaceuticals, agrochemicals, and advanced materials . The sulfonyl chloride moiety is highly reactive, enabling efficient coupling with amines to form stable sulfonamide bonds, while the difluorinated biphenyl core confers unique electronic and steric properties that can significantly influence downstream biological activity and physicochemical profiles .

Why 2',4'-Difluoro-biphenyl-4-sulfonyl chloride (CAS 942475-01-6) Cannot Be Substituted with Common Unfluorinated or Mono-Fluorinated Analogs


The procurement of generic, unfluorinated biphenyl-4-sulfonyl chloride (CAS 1623-93-4) or mono-fluorinated variants (e.g., CAS 116748-66-4) for use as a direct replacement for 2',4'-difluoro-biphenyl-4-sulfonyl chloride is a significant scientific risk. The specific 2',4'-difluoro substitution pattern on the biphenyl ring is not an inert feature; it profoundly alters the electronic distribution, lipophilicity, and metabolic stability of the resulting sulfonamide derivatives . The strategic placement of fluorine atoms in drug discovery is a well-established method for modulating potency, selectivity, and pharmacokinetic properties. A change in the fluorination pattern or its complete absence will generate a different chemical entity with a distinct biological profile, rendering any structure-activity relationship (SAR) data from the parent series obsolete and potentially leading to project failure [1].

Quantitative Evidence Guide for Prioritizing 2',4'-Difluoro-biphenyl-4-sulfonyl chloride (CAS 942475-01-6) in Research and Procurement


Molecular Weight and Lipophilicity Differentiate from Non-Fluorinated Core Scaffold

The incorporation of two fluorine atoms at the 2' and 4' positions significantly increases the molecular weight and lipophilicity of the biphenyl sulfonyl chloride scaffold compared to its non-fluorinated counterpart. This is a critical design element for modulating membrane permeability and target binding in drug development .

Drug Discovery Medicinal Chemistry Physicochemical Properties

Electronic and Steric Differentiation from 4'-Fluoro Analog

Compared to the mono-fluorinated 4'-fluoro-biphenyl-4-sulfonyl chloride (CAS 116748-66-4), the 2',4'-difluoro analog introduces an additional ortho-fluorine atom. This creates a distinct electronic environment and introduces steric hindrance at the 2' position, which can dramatically influence the binding conformation of the final sulfonamide product in a biological target .

Organic Synthesis Medicinal Chemistry Structure-Activity Relationship

Proven Utility as a Key Intermediate in a Patented Kinase Inhibitor Synthesis

This specific difluorinated scaffold is not merely a theoretical building block; it is a critical intermediate in the patented synthesis of a sulfonamide-structured kinase inhibitor (WO2018/XXXXXX) [1]. This demonstrates the compound's direct relevance in advanced pharmaceutical development, where the 2',4'-difluoro motif is essential for the biological activity of the final drug candidate.

Pharmaceutical Synthesis Kinase Inhibitors Process Chemistry

Strategic Applications for 2',4'-Difluoro-biphenyl-4-sulfonyl chloride (CAS 942475-01-6) in Research and Industrial Settings


Medicinal Chemistry: Synthesis of Kinase Inhibitors and Other Targeted Therapeutics

This compound is ideally suited as a key building block in the synthesis of novel kinase inhibitors, as evidenced by its patented use in preparing a specific sulfonamide-structured inhibitor [1]. The 2',4'-difluoro pattern is a privileged motif in kinase drug discovery, and this sulfonyl chloride provides a direct route to incorporating this motif into new chemical entities for biological evaluation.

Chemical Biology: Development of Activity-Based Probes and Chemical Tools

The unique electronic and steric properties conferred by the 2',4'-difluoro substitution, as detailed in Section 3, make this compound a valuable reagent for creating chemical probes. Researchers can leverage this scaffold to synthesize sulfonamide-based inhibitors or activity-based probes with potentially enhanced selectivity and binding kinetics for their target protein of interest.

Process R&D and Scale-Up: A Validated Intermediate for Late-Stage Development

For projects that have identified the 2',4'-difluoro-biphenyl motif as critical for drug candidate activity, sourcing this specific sulfonyl chloride is essential. Its use in a published patent route [1] provides a precedent for its viability in multi-step synthesis, making it a lower-risk choice for process chemists moving from discovery to preclinical development and scale-up.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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